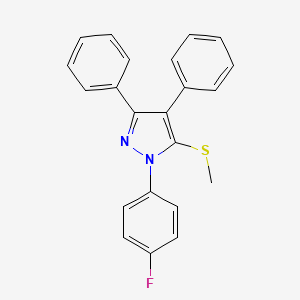
1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated ketones or aldehydes. For this compound, the starting materials would include 4-fluorobenzaldehyde, acetophenone, and methylthioacetophenone.
Cyclization: The intermediate formed from the initial reaction undergoes cyclization to form the pyrazole ring. This step often requires acidic or basic conditions to facilitate the cyclization process.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, Grignard reagents, Lewis acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazoles depending on the reagents used.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets.
Biological Research: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl and diphenyl groups enhance its binding affinity to these targets, while the methylthio group can modulate its electronic properties. The compound may inhibit enzyme activity or block receptor sites, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)-3-phenyl-5-methylthio-1H-pyrazole: Lacks one phenyl group compared to the target compound.
1-(4-Fluorophenyl)-3,4-diphenyl-1H-pyrazole: Lacks the methylthio group.
1-(4-Fluorophenyl)-3,4-diphenyl-5-methyl-1H-pyrazole: Has a methyl group instead of a methylthio group.
Uniqueness
1-(4-Fluorophenyl)-3,4-diphenyl-5-methylthio-1H-pyrazole is unique due to the presence of both the fluorophenyl and methylthio groups, which contribute to its distinct chemical and biological properties. These groups enhance its binding affinity and modulate its electronic characteristics, making it a valuable compound for various applications in medicinal and industrial chemistry.
Propriétés
Numéro CAS |
871110-09-7 |
|---|---|
Formule moléculaire |
C22H17FN2S |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-5-methylsulfanyl-3,4-diphenylpyrazole |
InChI |
InChI=1S/C22H17FN2S/c1-26-22-20(16-8-4-2-5-9-16)21(17-10-6-3-7-11-17)24-25(22)19-14-12-18(23)13-15-19/h2-15H,1H3 |
Clé InChI |
ARRPVEFPZINITI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=NN1C2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


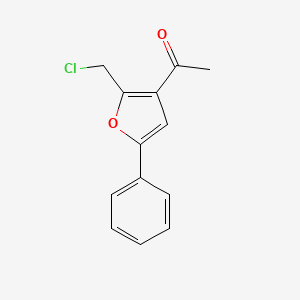
![Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine](/img/structure/B15207297.png)
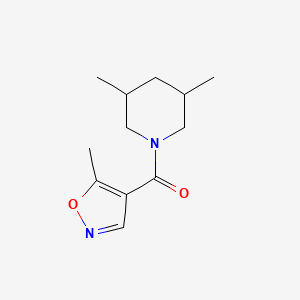
![1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207312.png)
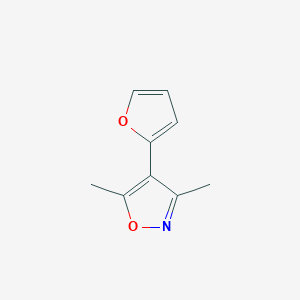
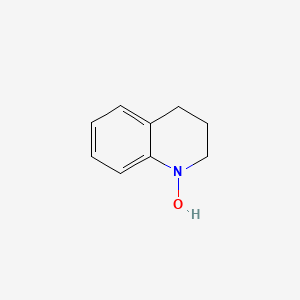
![4-(Fluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B15207326.png)
![2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B15207338.png)

![Benzo[d]oxazole-2,4-dicarbonitrile](/img/structure/B15207341.png)
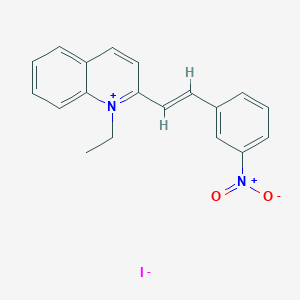
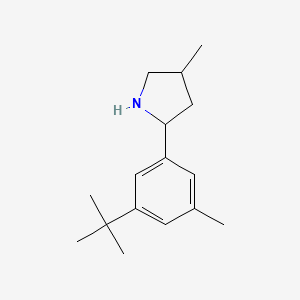
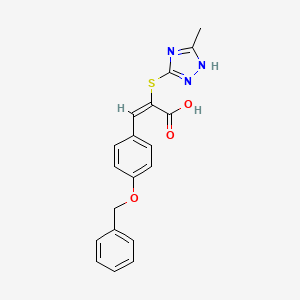
![7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine](/img/structure/B15207363.png)
